4-CycloheptyloxyphenylZinc bromide
Description
Based on its name, it is likely a zinc-based organometallic reagent with a cycloheptyloxy-substituted phenyl group. Such compounds are typically used in cross-coupling reactions (e.g., Negishi coupling) to synthesize complex organic molecules.
Properties
Molecular Formula |
C13H17BrOZn |
|---|---|
Molecular Weight |
334.6 g/mol |
IUPAC Name |
bromozinc(1+);phenoxycycloheptane |
InChI |
InChI=1S/C13H17O.BrH.Zn/c1-2-5-9-12(8-4-1)14-13-10-6-3-7-11-13;;/h6-7,10-12H,1-2,4-5,8-9H2;1H;/q-1;;+2/p-1 |
InChI Key |
DCQGHMCENKPWKR-UHFFFAOYSA-M |
Canonical SMILES |
C1CCCC(CC1)OC2=CC=[C-]C=C2.[Zn+]Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
4-CycloheptyloxyphenylZinc bromide can be synthesized through the reaction of 4-Cycloheptyloxyphenyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction is as follows:
4-Cycloheptyloxyphenyl bromide+Zn→4-CycloheptyloxyphenylZinc bromide
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors with precise control over temperature and pressure. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the product. The reaction is typically carried out under an inert atmosphere to avoid contamination and oxidation.
Chemical Reactions Analysis
Types of Reactions
4-CycloheptyloxyphenylZinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Solvents: Tetrahydrofuran (THF) is commonly used as a solvent.
Catalysts: Palladium or nickel catalysts are often employed in coupling reactions.
Conditions: Reactions are typically carried out under an inert atmosphere to prevent oxidation.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction and reagents used. In coupling reactions, the primary products are often complex organic molecules with new carbon-carbon bonds.
Scientific Research Applications
4-CycloheptyloxyphenylZinc bromide has several applications in scientific research:
Organic Synthesis: It is used to synthesize complex organic molecules, particularly in the pharmaceutical industry.
Material Science: It can be used in the preparation of advanced materials with specific properties.
Biological Studies: It may be employed in the synthesis of biologically active compounds for research purposes.
Mechanism of Action
The mechanism of action of 4-CycloheptyloxyphenylZinc bromide involves the formation of a reactive organozinc intermediate. This intermediate can then participate in various chemical reactions, such as nucleophilic substitution or coupling reactions. The zinc atom acts as a Lewis acid, facilitating the formation of new bonds by stabilizing negative charges on intermediates.
Comparison with Similar Compounds
Comparison with Similar Compounds
However, insights can be drawn from the general properties of related organozinc and brominated aromatic compounds:
A. Organozinc Reagents
- General Reactivity: Organozinc reagents (e.g., arylzinc bromides) are less reactive than Grignard reagents but exhibit higher functional group tolerance. They are widely used in catalytic cross-couplings.
- Example: Phenylzinc bromide (C₆H₅ZnBr) is a common reagent in Negishi couplings.
B. Brominated Aromatic Compounds
Sepantronium Bromide (YM-155) : Structure: A brominated heterocyclic compound with antitumor activity. Key Differences: Unlike organozinc reagents, YM-155 is a bioactive small molecule targeting survivin protein (IC₅₀ = 0.54 nM).
4-(Bromomethyl)benzaldehyde : Structure: A benzaldehyde derivative with a bromomethyl substituent. Key Differences: This compound is a precursor in organic synthesis (e.g., Suzuki couplings), but lacks the organozinc moiety.
C. Hypothetical Comparison Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
